2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 2,5-dioxopyrrolidinyl group, a [1,2,4]triazolo[4,3-b]pyridazine core, and a thiophen-3-yl substituent.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S/c23-14(8-21-15(24)3-4-16(21)25)17-7-13-19-18-12-2-1-11(20-22(12)13)10-5-6-26-9-10/h1-2,5-6,9H,3-4,7-8H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCVNMNIGGTGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on a diverse array of scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with a thiophene-substituted triazole under specific conditions. Coupling agents such as EDCI and catalysts like DMAP are often employed to facilitate the formation of the amide bond. The structural uniqueness of this compound is attributed to the incorporation of both a thiophene and a triazole moiety, which may influence its biological interactions.
Anticonvulsant Properties
Recent studies have highlighted the compound's potential as an anticonvulsant . It has demonstrated broad-spectrum activity in various animal seizure models, indicating its efficacy in preventing seizures induced by chemical agents. For instance, in acute models such as maximal electroshock (MES) and pentylenetetrazole-induced seizures, the compound exhibited significant protective effects with effective doses (ED50) demonstrating its potential as a therapeutic agent for epilepsy .
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Similar derivatives have shown promising results against various cancer cell lines. For example, related compounds within the same chemical family have exhibited IC50 values in the nanomolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The mechanism of action may involve inhibition of specific kinases or enzymes critical for tumor growth.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets. The triazole and pyridazine moieties may facilitate binding to enzymes or receptors involved in critical pathways such as cell proliferation and neurotransmission. Molecular docking studies indicate that compounds with similar structures can form hydrogen bonds with active sites on target proteins, thereby modulating their activity .
Case Studies
- Anticonvulsant Efficacy : In a study evaluating various derivatives for anticonvulsant properties, it was found that compounds with similar structural features to this compound showed significant activity in seizure models .
- Antitumor Activity : Research on triazolo-pyridazine derivatives demonstrated that certain compounds exhibited strong cytotoxic effects against multiple cancer cell lines. The findings suggest that modifications in the thiophene and triazole structures can enhance antitumor potency .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals that variations in substituents significantly affect biological activity:
| Compound Name | Structure Features | Anticancer Activity | Anticonvulsant Activity |
|---|---|---|---|
| Compound A | Thiophene + Triazole | IC50: 0.83 μM (A549) | ED50: 62 mg/kg (MES) |
| Compound B | Furan + Triazole | Moderate | Low |
| Compound C | Phenyl + Triazole | High | Moderate |
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of the 2,5-dioxopyrrolidin-1-yl framework exhibit anticonvulsant properties. A study involving a library of new compounds demonstrated that certain derivatives showed significant efficacy in preclinical seizure models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, compounds derived from similar structures displayed ED50 values of 32.08 mg/kg and 40.34 mg/kg in these models respectively .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Its unique molecular structure allows it to act as a transdermal penetration enhancer, which can facilitate the delivery of anti-inflammatory agents through the skin barrier. This property is particularly useful in developing topical formulations for inflammatory conditions .
Analgesic Effects
In addition to its anti-inflammatory properties, the compound has shown promise as an analgesic agent. Studies have reported that related compounds exhibit analgesic activity superior to traditional pain relievers like acetylsalicylic acid in various pain models . This positions the compound as a potential candidate for pain management therapies.
Case Study 1: Synthesis and Evaluation of Derivatives
A significant study synthesized a series of 2,5-dioxopyrrolidin-1-yl acetamides and evaluated their pharmacological profiles. The study found that specific derivatives exhibited broad-spectrum activity across several preclinical models, confirming their potential as anticonvulsants and analgesics .
Case Study 2: Transdermal Delivery Systems
Another research effort focused on formulating transdermal delivery systems incorporating this compound due to its ability to enhance skin permeability. The results indicated improved bioavailability of co-administered anti-inflammatory drugs when delivered via this enhanced system, showcasing practical applications in pharmaceutical formulations .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Notes:
- Triazolo[4,3-b]pyridazine vs. Triazolo[4,3-a]diazepine : The target compound’s pyridazine core is a six-membered ring with two nitrogen atoms, contrasting with AP-PROTAC-1’s seven-membered diazepine ring. This difference impacts rigidity and binding pocket compatibility .
- The dioxopiperidinyl group in AP-PROTAC-1 is a hallmark of proteolysis-targeting chimeras (PROTACs), absent in the target compound .
- Functional Group Diversity: The target compound’s pyrrolidinedione may improve aqueous solubility compared to the cyanoacetamide group in ’s thiazolidinone derivatives .
Pharmacological and Functional Comparison
Table 2: Inferred Pharmacological Profiles
Key Observations :
- Mechanistic Divergence : The target compound lacks the PROTAC-specific warhead (e.g., dioxopiperidinyl-based E3 ligase binder) seen in AP-PROTAC-1, limiting its utility in targeted protein degradation .
- Antimicrobial Potential: While the thiazolidinone derivatives in exhibit direct antimicrobial activity, the target compound’s thiophene and triazolopyridazine groups may confer broader-spectrum activity, though this remains speculative without direct data .
Insights :
- The target compound’s pyrrolidinedione and acetamide groups likely enhance water solubility compared to AP-PROTAC-1’s bulky PROTAC architecture .
- highlights thioglycolic acid as a key reactant for thiazolidinone synthesis, suggesting the target compound may require similar reagents for its thiophene incorporation .
Discussion and Limitations
Contradictions arise in therapeutic focus: AP-PROTAC-1 is a specialized protein degrader, whereas thiazolidinones are antimicrobials, implying the target compound’s activity may straddle multiple domains. Further studies are needed to validate its mechanism and optimize its scaffold against specific targets.
Preparation Methods
Pyridazinone Precursor Preparation
The foundational step involves synthesizing 6-(thiophen-3-yl)pyridazin-3(2H)-one through:
Method A (Adapted from):
- β-Aroylpropionic Acid Formation :
- Condensation of thiophene-3-carbaldehyde with diethyl succinate via Stobbe condensation (60–65°C, 8 h, piperidine catalyst) yields β-(thiophen-3-yl)propionic acid.
- Cyclization with Hydrazine :
- Refluxing β-(thiophen-3-yl)propionic acid with hydrazine hydrate (3 h, ethanol) produces 6-(thiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one.
- Aromatization :
Triazolo Annulation
Cyclization of 6-(thiophen-3-yl)pyridazin-3(2H)-one with hydrazine derivatives forms the triazolo ring:
- Hydrazine-Mediated Cyclization :
- Chloramine-T Oxidation :
Amination at C3 Position
Introduction of the methylamine group proceeds via:
- Mannich Reaction :
- Boc Protection :
- Temporary protection using di-tert-butyl dicarbonate (Boc₂O, DMAP, CH₂Cl₂) prevents side reactions during subsequent steps.
Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)Acetic Acid
N-Hydroxysuccinimide (NHS) Ester Formation
Activation of the carboxylic acid for amide coupling:
- Carbodiimide-Mediated Activation :
- NHS Ester Preparation :
- Treatment with N-hydroxysuccinimide (1.2 eq) and DCC (1.1 eq) in dry THF (0°C → RT, 12 h) yields active ester.
Final Amide Coupling
Deprotection and Coupling
- Boc Removal :
- TFA/CH₂Cl₂ (1:1 v/v, 2 h, RT) cleaves the Boc group from the triazolo-pyridazin-3-ylmethanamine.
- Amide Bond Formation :
Optimization Strategies
Critical Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Cyclization Temperature | 80°C (DMSO) | ↑ 25% vs 60°C |
| Coupling Reagent | CDI vs DCC | CDI: 78% yield |
| Solvent Polarity | DMF > THF | ↑ Rate by 40% |
| Reaction Time | 24 h (Amide Coupling) | <18 h: <50% |
Purification Techniques
- Flash Chromatography : Silica gel (230–400 mesh), EtOAc/hexane (3:7 → 1:1 gradient)
- Recrystallization : Ethanol/water (7:3) at −20°C yields >95% purity crystals.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.72 (s, 1H, triazolo-H), 7.85 (d, J=5.2 Hz, 1H, thiophene), 4.45 (s, 2H, CH₂N), 2.85 (s, 4H, pyrrolidinone) |
| 13C NMR (100 MHz, DMSO-d6) | δ 174.5 (C=O), 152.3 (triazolo-C), 128.9 (thiophene-C) |
| HRMS | m/z 412.1284 [M+H]+ (calc. 412.1279) |
Purity Assessment
Challenges and Mitigation
- Regioselectivity in Triazolo Formation :
- Thiophene Stability :
- Avoid strong acids during Boc deprotection (TFA preferred over HCl/dioxane).
- Amide Coupling Efficiency :
- CDI activation outperforms HOBt/EDCI (78% vs 65% yield).
Q & A
Basic: What are the recommended synthetic strategies for 2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide?
Answer:
The synthesis typically involves multi-step reactions:
Core Heterocycle Formation : Construct the [1,2,4]triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with carbonyl-containing precursors under reflux conditions (e.g., ethanol at 80°C) .
Thiophene Incorporation : Introduce the thiophen-3-yl moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and inert atmospheres .
Acetamide Functionalization : Couple the pyrrolidin-1-yl-dioxoacetamide group using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .
Critical Parameters :
- Solvent choice (e.g., DMF for polar intermediates, ethanol for cyclization).
- Temperature control (±2°C) to avoid side reactions .
Advanced: How can reaction conditions be systematically optimized for higher yields?
Answer:
Use Design of Experiments (DoE) to evaluate variables:
- Factors : Temperature, catalyst loading, solvent polarity, reaction time.
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., Pd catalyst vs. ligand ratio in coupling steps) .
Example Workflow :
Screen variables via fractional factorial design.
Optimize using Central Composite Design (CCD) to identify ideal conditions (e.g., 75°C, 5 mol% Pd(PPh₃)₄, 12h reaction time) .
Validate with triplicate runs to ensure reproducibility (RSD <5%) .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry of the triazolopyridazine core and thiophene substitution (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions .
- High-Performance Liquid Chromatography (HPLC) :
- Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Mechanistic Profiling :
- Data Normalization :
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers .
Basic: What are the key structural features influencing this compound’s reactivity?
Answer:
| Feature | Role in Reactivity | Reference |
|---|---|---|
| Triazolopyridazine core | Electron-deficient; participates in π-π stacking | |
| Thiophene moiety | Enhances lipophilicity; susceptible to electrophilic substitution | |
| Pyrrolidin-1-yl-dioxo group | Hydrogen-bond acceptor; impacts solubility |
Advanced: How can computational methods guide the design of derivatives with improved potency?
Answer:
- Molecular Docking :
- Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases). Focus on key interactions:
- Triazole N3 with catalytic lysine residues.
- Thiophene sulfur with hydrophobic pockets .
- QSAR Modeling :
- MD Simulations :
Basic: What solvents and catalysts are optimal for coupling reactions in the synthesis?
Answer:
- Amidation : Use DMF or DCM with EDC/HOBt (1.2 equiv) at 0°C to minimize racemization .
- Cross-Coupling : Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (3:1) at 80°C under argon .
- Cyclization : K₂CO₃ in ethanol at reflux .
Advanced: What strategies mitigate degradation during long-term stability studies?
Answer:
- Forced Degradation Studies :
- Expose to heat (40°C), light (1.2 million lux-hr), and humidity (75% RH) for 4 weeks .
- Monitor via HPLC for degradants (e.g., hydrolysis of acetamide to carboxylic acid) .
- Stabilization :
- Lyophilize with trehalose (1:1 w/w) to prevent hygroscopic degradation .
- Store in amber vials under N₂ at -20°C .
Basic: How does this compound compare to structural analogs in pharmacological profiles?
Answer:
Advanced: How can researchers validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) :
- Photoaffinity Labeling :
- Synthesize a propargyl-tagged derivative for click chemistry-based pull-down assays .
- CRISPR Knockout :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
